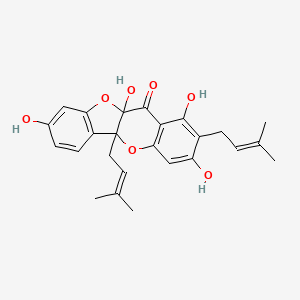

Sanggenol F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sanggenol F is a bioactive compound derived from Morus nigra, an important medicinal plant in China. It belongs to the class of isoprenylated flavonoids. Adipose tissue, beyond its role as a lipid storage site, acts as an endocrine organ. Dysfunction of adipose tissue is associated with irregular lipid metabolism, ectopic lipid accumulation, and insulin resistance. This compound has garnered attention due to its potential anti-diabetic effects.

準備方法

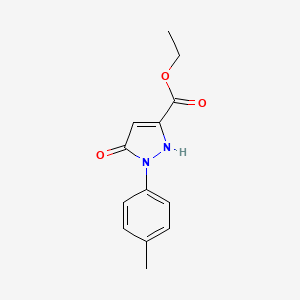

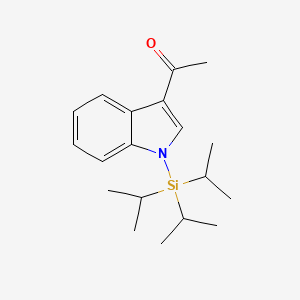

Total Synthesis::

- Starting from commercially available 2,4,6-trihydroxyacetophenone, a concise and efficient total synthesis of racemic Sanggenol F was achieved in 15 steps, with an overall yield of 3.1% .

- Alternatively, starting from naturally occurring coumarin, a semi-synthetic route yielded racemic this compound with a yield of 11.1% .

化学反応の分析

Sanggenol F undergoes several important reactions:

Adipocyte Differentiation: This compound promotes adipocyte differentiation .

Insulin Sensitivity Enhancement: It enhances insulin sensitivity .

Beneficial Adipokines Expression: This compound upregulates beneficial adipokines (e.g., adiponectin) .

科学的研究の応用

Sanggenol F’s applications span various fields:

Diabetes Therapy: Its potential as a candidate for type 2 diabetes therapy has been explored .

Adipogenesis Research: This compound has been studied for its role in adipogenesis .

Metabolic Regulation: It may improve glucose and lipid metabolism .

作用機序

Sanggenol F exerts its effects through:

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B influences insulin sensitivity and adiposity .

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARγ and PPARα activation play crucial roles in adipose differentiation and function .

類似化合物との比較

While Sanggenol F is unique in its effects, other related compounds include:

Other Isoprenylated Flavonoids: Explore compounds with similar structural features .

特性

分子式 |

C25H26O7 |

|---|---|

分子量 |

438.5 g/mol |

IUPAC名 |

1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C25H26O7/c1-13(2)5-7-16-18(27)12-20-21(22(16)28)23(29)25(30)24(31-20,10-9-14(3)4)17-8-6-15(26)11-19(17)32-25/h5-6,8-9,11-12,26-28,30H,7,10H2,1-4H3 |

InChIキー |

KDTSLDXCGUETMJ-UHFFFAOYSA-N |

正規SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3(C4=C(C=C(C=C4)O)OC3(C2=O)O)CC=C(C)C)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)

![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)

![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)

![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)

![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)